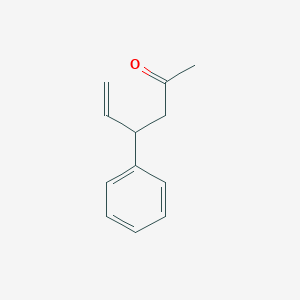
4-Phenylhex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylhex-5-en-2-one is an organic compound with the molecular formula C12H14O. It is characterized by a phenyl group attached to a hexenone backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylhex-5-en-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with hex-5-en-2-one in the presence of a palladium catalyst. This method typically requires a solvent such as tetrahydrofuran and a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and automated systems helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylhex-5-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated ketones.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of imines or ethers.
Major Products: The major products formed from these reactions include carboxylic acids, saturated ketones, imines, and ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Phenylhex-5-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
4-Phenylhex-5-en-2-one can be compared with other similar compounds such as 4-phenylhex-4-en-2-one and 4-phenylhex-3-en-2-one. These compounds share a similar phenyl group attached to a hexenone backbone but differ in the position of the double bond. The unique positioning of the double bond in this compound contributes to its distinct chemical properties and reactivity .
Comparison with Similar Compounds
- 4-Phenylhex-4-en-2-one
- 4-Phenylhex-3-en-2-one
- 4-Phenylhex-2-en-2-one
Properties
CAS No. |
50552-30-2 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-phenylhex-5-en-2-one |
InChI |
InChI=1S/C12H14O/c1-3-11(9-10(2)13)12-7-5-4-6-8-12/h3-8,11H,1,9H2,2H3 |
InChI Key |
FVXSOKFSQCKZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




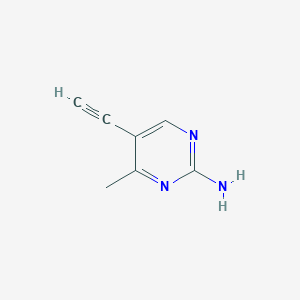


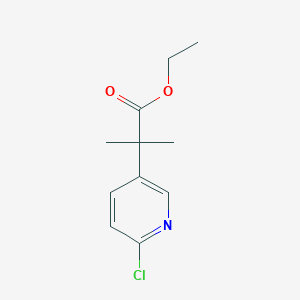

![2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13994315.png)
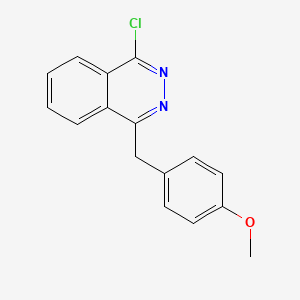

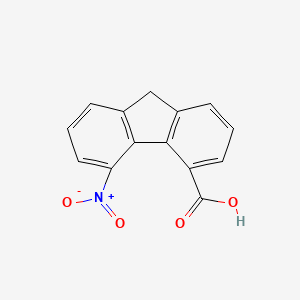
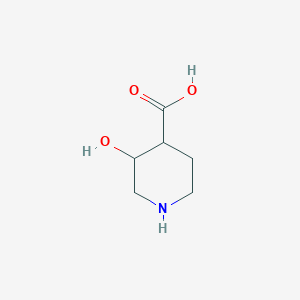

![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate](/img/structure/B13994348.png)
